molecular formula C6H2BrClN2S B1374876 7-Bromo-2-chlorothieno[3,2-d]pyrimidine CAS No. 1152475-42-7

7-Bromo-2-chlorothieno[3,2-d]pyrimidine

Cat. No. B1374876
CAS RN: 1152475-42-7
M. Wt: 249.52 g/mol
InChI Key: OJKRQQNUFWOJAV-UHFFFAOYSA-N
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Description

7-Bromo-2-chlorothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H2BrClN2S . It has a molecular weight of 250.53 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClN2S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2,11H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 250.53 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.32, indicating its lipophilicity . The compound is soluble, with a solubility of 0.0347 mg/ml .

Scientific Research Applications

Anticancer Agent Development

7-Bromo-2-chlorothieno[3,2-d]pyrimidine has been a subject of research in the development of anticancer agents. A study by Jiang Da-hong (2012) explored the synthesis of 7-bromothieno[3,2-d]pyrimidine derivatives containing a piperazine unit as potential anticancer agents. These compounds were designed based on the structure of protein tyrosine kinase inhibitors, a class of drugs used in cancer treatment (Jiang Da-hong, 2012).

Synthesis and Chemical Properties

The chemical synthesis and properties of this compound have been studied to improve its accessibility and understand its behavior. Bugge et al. (2014) developed a practical and scalable synthesis method starting from cheap bulk chemicals, which improved the overall yield and simplified the purification process (Bugge et al., 2014).

Studies on Molecular Structure and Interaction

Research has also focused on the molecular structure and interactions of related pyrimidine derivatives. For example, Frizzo et al. (2009) conducted an X-ray diffractometry study to determine the crystal structure of similar compounds, providing insight into their molecular interactions and stability (Frizzo et al., 2009).

Potential Antimicrobial and Antinociceptive Effects

In addition to anticancer applications, some pyrimidine derivatives have shown potential in antimicrobial and antinociceptive (pain-relieving) applications. Waheed et al. (2008) synthesized a series of amino-pyrimidine derivatives and evaluated their antibacterial and antinociceptive effects, showing promise in both areas (Waheed et al., 2008).

Breast Cancer Cell Study

A study by Ross et al. (2015) on MDA-MB-231 breast cancer cells revealed that halogenated thieno[3,2-d]pyrimidines could induce cell cycle arrest at the G2/M stage, indicating their potential as therapeutic agents in breast cancer treatment (Ross et al., 2015).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305, P338, and P351 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and Remove contact lenses, if present and easy to do .

properties

IUPAC Name

7-bromo-2-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKRQQNUFWOJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719209
Record name 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152475-42-7
Record name 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152475-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-chlorothieno[3,2-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

7-Bromo-2-chloro-3,4-dihydrothieno[3,2-d]pyrimidine (750 mg, 3.0 mmol) and chloranil (740 mg, 3.0 mmol) were dissolved in benzene (30 mL) and stirred for 3 hours under reflux. The reaction mixture was cooled to room temperature and diluted with benzene (30 mL). The mixture solution was washed with 0.5 N sodium hydroxide (30 mL) solution and water. The organic layer was dried with magnesium sulfate and then concentrated. Purification of the resultant compound by chromatography (10% ethyl acetate/hexane) yielded the target compound (630 mg, 85% yield) as white solid.
Name
7-Bromo-2-chloro-3,4-dihydrothieno[3,2-d]pyrimidine
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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